![molecular formula C8H8ClN3O2 B580855 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid CAS No. 1289387-12-7](/img/structure/B580855.png)
1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid
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Description
1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C8H8ClN3O2 . It is also known as CAS No. 1289387-12-7 .
Synthesis Analysis
The synthesis of azetidine derivatives has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid can be analyzed using various spectroscopic techniques. For instance, the structures of similar heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
The chemical reactions involving 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid can be complex. As mentioned in the synthesis analysis, the compound can be obtained through a series of reactions including the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid can be inferred from its molecular formula, C8H8ClN3O2 . Its molecular weight is 213.621.Scientific Research Applications
Synthesis and Biological Studies
1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid and its analogs have been studied extensively for their synthesis methods and biological activities. One approach involves the synthesis of pyrimidine-azetidinone analogs and their subsequent evaluation for antimicrobial and antitubercular activities (Chandrashekaraiah et al., 2014). Similarly, the synthesis of azetidinylquinolones has been researched for their antibacterial properties, exploring the structural-activity relationships to enhance efficacy (Frigola et al., 1994).
Applications in Protein Studies and Plant Physiology
The compound has been used in studies related to protein synthesis and conformation. For example, azetidine‐2‐carboxylic acid, a close analogue, has been used in studying proline metabolism and protein conformation in both Arabidopsis thaliana and Escherichia coli (Verbruggen et al., 1992). Additionally, it has been employed to investigate the relationship between protein synthesis and ion transport in plants (Pitman et al., 1977).
Exploration in Antiviral Research
In the realm of antiviral research, derivatives of azetidine-2-carboxylic acid have been synthesized and evaluated for their potential as anti-HIV agents. Notably, studies have synthesized carbocyclic analogs of this compound and assessed their efficacy against HIV (Vince & Hua, 1990).
Impact on Food and Agriculture
Azetidine-2-carboxylic acid, a related compound, has also been found in food crops like sugar beets and table beets. Its presence in the food chain raises concerns about potential toxic effects and congenital malformations, given its ability to be misincorporated into proteins in place of proline (Rubenstein et al., 2009).
properties
IUPAC Name |
1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O2/c9-6-1-7(11-4-10-6)12-2-5(3-12)8(13)14/h1,4-5H,2-3H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVTYJIHGVNKEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC(=NC=N2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733667 |
Source
|
Record name | 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1289387-12-7 |
Source
|
Record name | 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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